

purification of bromoethane from unreacted ethanol and sulfuric acid

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Compound of Interest

Compound Name: Bromoethane

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Technical Support Center: Purification of Bromoethane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of **bromoethane** from unreacted ethanol and sulfuric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude **bromoethane** synthesized from ethanol and sulfuric acid?

A1: Crude **bromoethane** synthesized via this method typically contains several impurities, including unreacted ethanol, hydrogen bromide, sulfur dioxide, bromine, and diethyl ether (ethoxyethane), which is formed as a side-product from the reaction between ethanol and sulfuric acid.^[1]

Q2: Why is it necessary to wash the crude **bromoethane** with water?

A2: The initial water wash is crucial for removing the bulk of water-soluble impurities.^[2] This includes unreacted ethanol and a significant portion of any dissolved hydrogen bromide and sulfur dioxide.^[1]

Q3: What is the purpose of washing with sodium carbonate or sodium bicarbonate solution?

A3: Washing with a dilute solution of sodium carbonate or sodium bicarbonate is performed to neutralize any remaining acidic impurities, such as residual sulfuric acid, hydrogen bromide, and sulfur dioxide.^{[1][3]} These weak bases react with the acids to form soluble salts, which can then be separated in the aqueous layer.^{[1][4]}

Q4: How can I tell if all the acid has been neutralized during the carbonate wash?

A4: The neutralization reaction between the acidic impurities and the carbonate or bicarbonate solution liberates carbon dioxide gas, which will cause fizzing or effervescence.^{[1][5]} Continue to wash the **bromoethane** with fresh portions of the carbonate solution until no more fizzing is observed upon shaking. This indicates that the acidic impurities have been completely neutralized.

Q5: What drying agent should I use, and how do I know if the **bromoethane** is dry?

A5: Anhydrous calcium chloride is a suitable drying agent for **bromoethane** as it effectively removes residual water.^[1] It also has the added benefit of absorbing any remaining traces of ethanol.^[1] To dry the **bromoethane**, add the anhydrous calcium chloride directly to the liquid and swirl. The **bromoethane** is considered dry when it appears clear and the drying agent no longer clumps together but flows freely as individual particles.

Q6: What is the expected boiling point of pure **bromoethane**?

A6: Pure **bromoethane** has a boiling point of approximately 38-40°C (100.4-104°F).^[6] During the final distillation, the fraction collected within this temperature range will be the purified product.^{[1][7]}

Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
Low Yield of Bromoethane	- Incomplete reaction. - Loss of volatile product during the reaction or workup.[8] - Insufficient cooling of the receiving flask during distillation.[3][9]	- Ensure the reaction goes to completion by following the recommended reaction time and temperature. - Keep the apparatus well-sealed and cool the receiving flask in an ice bath to minimize evaporation of the volatile bromoethane.[3][9]
The Bromoethane Layer is Colored (e.g., Orange/Brown)	- Presence of bromine as an impurity, formed from the oxidation of bromide ions by the concentrated sulfuric acid.[1][10]	- The color can often be removed by washing with a dilute solution of sodium thiosulfate or sodium bisulfite, which reduces the bromine to colorless bromide ions.[11]
Emulsion Formation During Washing Steps	- Vigorous shaking of the separating funnel.	- Gently invert the separating funnel multiple times instead of vigorous shaking. - If an emulsion forms, allow the mixture to stand for a period. Gentle swirling or the addition of a saturated sodium chloride solution (brine) can help to break up the emulsion.[12]
The Final Product is Cloudy	- Incomplete drying; presence of suspended water droplets.	- Ensure sufficient contact time with the drying agent. - Decant the bromoethane from the drying agent carefully before distillation. - Add fresh drying agent if the initial portion becomes clumped.
The Distillate is Collected Over a Wide Temperature Range	- Presence of impurities with different boiling points. - Inefficient distillation apparatus	- Ensure the preceding washing and drying steps were thorough to remove as many

(e.g., lack of a fractionating column).

impurities as possible. - Use a fractional distillation setup for a more precise separation.[\[7\]](#)

Experimental Protocols

Protocol 1: Washing of Crude Bromoethane

- Transfer the crude **bromoethane** to a separating funnel.
- Add an equal volume of water and shake the funnel, periodically venting to release any pressure.[\[1\]](#)
- Allow the layers to separate. **Bromoethane** is denser than water and will form the lower layer.[\[1\]](#)
- Drain and collect the lower **bromoethane** layer, discarding the upper aqueous layer.
- Return the **bromoethane** to the separating funnel and add a 5% sodium carbonate or sodium bicarbonate solution.[\[10\]](#)
- Shake the funnel, venting frequently to release the carbon dioxide gas produced.[\[1\]](#)
- Continue washing with fresh portions of the sodium carbonate/bicarbonate solution until no more gas is evolved.
- Separate and collect the **bromoethane** layer.
- Wash the **bromoethane** with water one final time to remove any residual sodium carbonate solution.[\[1\]](#)
- Separate and collect the **bromoethane** layer in a clean, dry flask.

Protocol 2: Drying of Bromoethane

- To the washed **bromoethane**, add a small amount of anhydrous calcium chloride pellets or powder.[\[1\]](#)

- Swirl the flask to ensure the drying agent is dispersed throughout the liquid.
- Allow the mixture to stand for at least 10-15 minutes. The **bromoethane** is sufficiently dry when the liquid is clear and the drying agent flows freely.
- Carefully decant or filter the dry **bromoethane** into a distillation flask, leaving the drying agent behind.

Protocol 3: Final Distillation of Bromoethane

- Set up a distillation apparatus, preferably with a fractionating column for better separation.[7]
- Place the dry **bromoethane** in the distillation flask along with a few anti-bumping granules to ensure smooth boiling.[8]
- Gently heat the flask.
- Collect the fraction that distills over at a constant temperature between 38°C and 40°C in a pre-weighed receiving flask cooled in an ice bath.[1][6][7]

Data Presentation

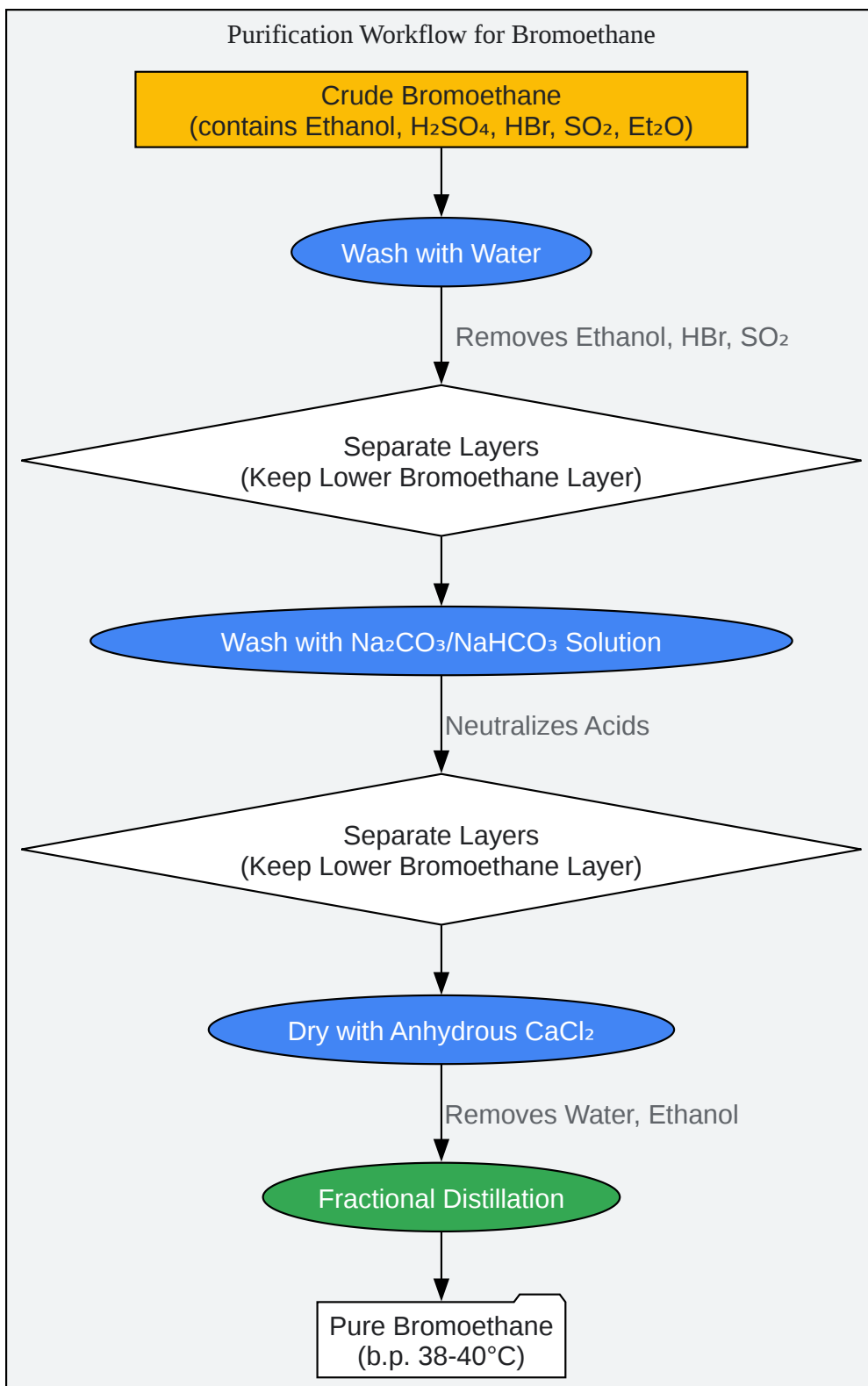
Table 1: Physical Properties of **Bromoethane** and Related Substances

Substance	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
Bromoethane	C ₂ H ₅ Br	108.97	38-40	~1.46
Ethanol	C ₂ H ₅ OH	46.07	78.4	~0.789
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	34.6	~0.713
Water	H ₂ O	18.02	100	~1.000

Table 2: Reagents for Purification

Reagent	Purpose	Recommended Concentration
Water	Removal of water-soluble impurities (ethanol, HBr)	N/A
Sodium Carbonate / Sodium Bicarbonate	Neutralization of acidic impurities	~5% aqueous solution
Anhydrous Calcium Chloride	Drying agent (removal of water and residual ethanol)	Solid

Mandatory Visualization



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Caption: Purification workflow for **bromoethane**.

Safety Information

Bromoethane is a flammable liquid and a suspected carcinogen.[13][14] All handling should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6][13] Concentrated sulfuric acid is highly corrosive.[15] Handle with extreme care. Keep all flammable substances away from ignition sources.[6][16]

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